2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
Description
The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2,4-dimethylphenyl group. A sulfanyl bridge at position 2 connects to an acetamide moiety, which is further substituted with an N-linked 2-isopropylphenyl group.
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-15(2)18-7-5-6-8-19(18)26-22(29)14-32-25-27-20-11-12-31-23(20)24(30)28(25)21-10-9-16(3)13-17(21)4/h5-13,15H,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDDXBPNPCPTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a thienyl group and a pyrimidinyl moiety, which are known to interact with various biological targets. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 510.7 g/mol. The compound features a unique combination of functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O2S |
| Molecular Weight | 510.7 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular processes. The thienyl and pyrimidinyl groups are believed to modulate enzymatic activities that are crucial for cell proliferation and survival.
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, similar to other pyrimidine derivatives that target folate metabolism.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in treating infections.
Antimicrobial Activity
A study conducted on derivatives of thieno[3,2-d]pyrimidines demonstrated that several compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The synthesized derivatives were tested using standard agar diffusion methods.
| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| 2-{[3-(2,4-dimethylphenyl)... | E. coli | 15 |
| S. aureus | 18 | |
| C. albicans | 20 |
Anticancer Potential
Research has shown that thieno[3,2-d]pyrimidine derivatives can inhibit tumor cell proliferation in vitro. These compounds interfere with key metabolic pathways necessary for cancer cell survival.
-
Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for different cancer cell lines were determined, indicating potent activity.
Case Studies
- Case Study on Inhibition of Autotaxin : A related study explored the inhibition of autotaxin (ATX), a secreted enzyme implicated in cancer progression and inflammation. Compounds structurally related to the target compound showed promising results in inhibiting ATX activity, which could lead to new therapeutic strategies for chronic inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Thienopyrimidinone Isosteres
- 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (): Core Differences: The thieno[2,3-d]pyrimidinone core (vs. Substituents: A phenyl group at position 3 and a 6-ethyl group introduce distinct steric and electronic effects compared to the target’s 2,4-dimethylphenyl substituent. The 4-nitrophenyl acetamide substituent is strongly electron-withdrawing, likely reducing solubility compared to the target’s isopropylphenyl group .
5-Methylfuran-Substituted Analog ():
Acetamide Substituent Variations
Dichlorophenyl Derivative ():
- Structure : Features a pyrimidin-2-yl thioether linked to a 2,3-dichlorophenyl acetamide. The absence of a fused thiophene ring simplifies the core but reduces conformational rigidity.
- Properties : Melting point (230°C) indicates high crystallinity, likely due to strong halogen-mediated intermolecular interactions. The dichlorophenyl group’s electron-withdrawing nature may enhance binding to electrophilic targets compared to the target’s isopropylphenyl .
N-(4-Sulfamoylphenyl) Derivatives ():
- Structure: Incorporates a sulfamoylphenyl group on the acetamide, enhancing hydrophilicity. However, the hydrazinylidene-cyanoacetamide backbone differs significantly from the target’s simpler acetamide linkage.
Physicochemical and Electronic Properties
NMR Analysis Insights ():
- Comparative NMR profiling of structurally related compounds (e.g., rapamycin analogs) reveals that substituent-induced chemical shift changes in specific regions (e.g., positions 29–36 and 39–44) correlate with altered electronic environments. Applied to the target compound, such analysis could pinpoint substituent effects on aromatic proton environments .
Computational Similarity Metrics ():
- Tanimoto and Dice indices calculated via MACCS or Morgan fingerprints could quantify structural similarity between the target and analogs. For example, the nitro-substituted analog () may show lower similarity to the target due to its divergent core and substituents, whereas the furan derivative () might share higher similarity in hydrophobic features .
Comparative Data Table
Research Implications and Gaps
- Synthetic Strategies : Diazonium coupling () and thioether formation () are viable routes for modifying the target’s acetamide and core substituents.
- Structural Insights : NMR and computational similarity analyses () provide methodologies for rational design of analogs with optimized electronic or steric profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
